molecular formula C16H19NO3 B246062 3-butoxy-N-(furan-2-ylmethyl)benzamide

3-butoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B246062
M. Wt: 273.33 g/mol
InChI Key: RLVZQVIXBQEMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of a benzamide core, substituted with a butoxy group and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-butoxy-N-(furan-2-ylmethyl)benzamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(furan-2-ylmethyl)benzamide
  • 3-(sec-butoxy)-N-(2-furylmethyl)benzamide
  • 3-(tert-butoxy)-N-(2-furylmethyl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity. These differences make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

3-butoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H19NO3/c1-2-3-9-19-14-7-4-6-13(11-14)16(18)17-12-15-8-5-10-20-15/h4-8,10-11H,2-3,9,12H2,1H3,(H,17,18)

InChI Key

RLVZQVIXBQEMCO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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